1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one
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Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity and stability. It includes understanding what reactions the compound undergoes and the conditions under which these reactions occur .Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds typically involves the synthesis of novel chemical structures with potential biological activity. For instance, studies have demonstrated the efficient synthesis of pyrimidine derivatives with potential antitumor activity. These compounds are synthesized using techniques such as microwave-assisted synthesis, highlighting the ongoing interest in developing new methodologies for creating compounds with improved pharmacological profiles (Insuasty et al., 2013).
Biological Activity and Applications
Several related compounds have been evaluated for their biological activities, including antibacterial and antitumor properties. For example, the synthesis and evaluation of piperidine-containing pyrimidine imines and their derivatives have shown significant antibacterial activity, indicating the potential for these compounds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010). Another study focused on the structural and electronic properties of anticonvulsant drugs, providing insights into the molecular basis of their activity and offering guidance for the design of new therapeutic agents (Georges et al., 1989).
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-20-15-26-24(27-16-20)30-21-12-7-13-28(17-21)23(29)14-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,15-16,21-22H,7,12-14,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPWRMDCJILSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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